molecular formula C13H17NO B2737067 (1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine CAS No. 1797245-23-8

(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine

Cat. No.: B2737067
CAS No.: 1797245-23-8
M. Wt: 203.285
InChI Key: GBOHCASQZXGGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Name: (1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine Molecular Formula: C₁₃H₁₇NO₂ (calculated based on structural analysis). Structural Features:

  • A central propan-2-yl backbone substituted with a methoxy group (-OCH₃) and a phenyl ring at the C2 position.
  • A prop-2-yn-1-yl (propargyl) group attached to the amine nitrogen.
    Key Functional Groups:
  • Propargylamine: Known for covalent interactions with enzymes (e.g., MAO inhibition via irreversible binding) .

Properties

IUPAC Name

1-methoxy-2-phenyl-N-prop-2-ynylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-4-10-14-13(2,11-15-3)12-8-6-5-7-9-12/h1,5-9,14H,10-11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOHCASQZXGGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C1=CC=CC=C1)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine involves the reaction of benzyl acetylene with methoxy halides under appropriate reaction conditions . This reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

The alkyne and methoxy groups are primary sites for oxidation:

  • Alkyne Oxidation :
    The terminal alkyne undergoes oxidation to form carbonyl compounds. For example:

    R-C≡CHKMnO4/H2OR-COOH(under acidic conditions)\text{R-C≡CH} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{O}} \text{R-COOH} \quad \text{(under acidic conditions)}

    Similar pathways are observed with osmium tetroxide (OsO₄) or ruthenium catalysts to yield ketones or aldehydes .

  • Methoxy Group Oxidation :
    The methoxy substituent can be oxidized to a carbonyl group under strong oxidizing conditions (e.g., KMnO₄/H⁺), though this reaction is less common due to the stability of the ether linkage .

Reduction Reactions

The alkyne and amine functionalities participate in reductive transformations:

  • Alkyne Reduction :
    Catalytic hydrogenation (Pd/C, H₂) reduces the alkyne to an alkane:

    R-C≡CHPd/C, H2R-CH2-CH3\text{R-C≡CH} \xrightarrow{\text{Pd/C, H}_2} \text{R-CH}_2\text{-CH}_3

    Partial reduction to cis-alkenes is achievable with Lindlar’s catalyst .

  • Amine Reduction :
    The secondary amine can undergo reductive alkylation or deamination under acidic hydrogenolysis conditions (e.g., HCl/Pd-C) .

Substitution and Coupling Reactions

The propargylamine moiety enables nucleophilic substitution and metal-catalyzed cross-coupling:

  • Click Chemistry :
    The terminal alkyne participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles:

    R-C≡CH+N3-R’Cu(I)R-C≡C-N3-R’Triazole derivatives\text{R-C≡CH} + \text{N}_3\text{-R'} \xrightarrow{\text{Cu(I)}} \text{R-C≡C-N}_3\text{-R'} \rightarrow \text{Triazole derivatives}

    This reaction is pivotal in bioconjugation and drug design .

  • Buchwald–Hartwig Amination :
    The amine group undergoes palladium-catalyzed coupling with aryl halides to form C–N bonds, enabling structural diversification .

Acid-Base Reactions

The amine group exhibits basicity, forming salts with mineral acids (e.g., HCl):

R-NH-CH2-C≡CH+HClR-NH2+-CH2-C≡CHCl\text{R-NH-CH}_2\text{-C≡CH} + \text{HCl} \rightarrow \text{R-NH}_2^+\text{-CH}_2\text{-C≡CH} \cdot \text{Cl}^-

This property is exploited in pharmaceutical formulations to enhance solubility .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Products Key Citations
OxidationKMnO₄, H₂O/H⁺Carboxylic acids/Ketones
ReductionPd/C, H₂Alkanes/Cis-alkenes
Click ChemistryCu(I), Azide1,2,3-Triazoles
CouplingPd(OAc)₂, LigandsC–N or C–C coupled derivatives
PhotocatalysisRu(bpy)₃²⁺, DIPEARadical cross-coupled adducts

Synthetic Utility

  • Intermediate for Neuroactive Agents :
    The propargylamine group is a key pharmacophore in MAO-B inhibitors, with derivatives showing potential in Parkinson’s disease therapy .

  • Building Block for Heterocycles :
    Reactions with isocyanates or epoxides yield pyrrolidines or oxazolidinones, expanding access to bioactive scaffolds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to (1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine. For instance, derivatives synthesized from similar structures have shown promising results against human cancer cell lines, such as HCT-116 and MCF-7. In one study, compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating significant antiproliferative activity . This suggests that this compound may have potential as a lead compound in developing new anticancer therapies.

Neuropharmacology

Potential as a Stimulant
As a member of the amphetamine class, this compound may exhibit stimulant properties. Amphetamines are known for their effects on the central nervous system, including increased alertness and concentration. Compounds with similar structures have been studied for their ability to enhance cognitive function and treat attention deficit hyperactivity disorder (ADHD) . Further research into the specific effects of this compound could elucidate its role in neuropharmacology.

Metabolism and Toxicology

Human Exposure Studies
The compound has been identified in human blood samples, indicating exposure through various means, possibly including illicit use or environmental exposure . Understanding its metabolic pathways and potential toxicological effects is crucial for assessing safety and efficacy in therapeutic contexts. Research into its pharmacokinetics can provide insights into how the body processes this compound and its derivatives.

Case Study 1: Anticancer Derivatives

A series of derivatives based on similar structures were synthesized and tested for anticancer activity, showcasing that modifications to the core structure can lead to enhanced efficacy against cancer cell lines . Such studies emphasize the importance of structure–activity relationships in drug design.

Case Study 2: Neuropharmacological Effects

Research exploring related compounds has demonstrated effects on neurotransmitter systems, suggesting that this compound might influence dopamine pathways, which are critical in conditions like ADHD .

Mechanism of Action

The mechanism of action of (1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine involves its interaction with specific molecular targets and pathways. The presence of the alkyne group allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole rings . This property makes it valuable in the synthesis of complex molecules and in bioconjugation applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several pharmacologically active amines and propargyl-containing derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Targets/Activity Synthesis Method (Reference)
(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine C₁₃H₁₇NO₂ Methoxy-phenylpropan-2-yl, propargyl Potential MAO/ChE inhibition* Likely via nucleophilic substitution (similar to )
Methyl(1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine (Selegiline HCl) C₁₃H₁₈ClN Phenylpropan-2-yl, propargyl, methyl MAO-B inhibitor (Parkinson’s therapy) Alkylation of propargylamine
N-Benzyl-3-(4-methoxyphenyl)prop-2-yn-1-amine (1d) C₁₇H₁₇NO Benzyl, 4-methoxyphenyl, propargyl Synthetic intermediate for CNS agents Pd-catalyzed cross-coupling
7-Phenoxy-N,N-di(prop-2-yn-1-yl)-1,2,3,4-tetrahydroacridin-9-amine (14) C₂₃H₂₁N₂O Tetrahydroacridine, propargyl, phenoxy Dual ChE/MAO inhibitor Carbamate coupling via CDI

Key Comparative Insights :

Structural Analogues with Propargylamine Moieties :

  • The target compound’s propargyl group aligns with irreversible MAO inhibitors like selegiline (), where the propargyl moiety forms covalent adducts with flavin adenine dinucleotide (FAD) in MAO-B . However, the methoxy-phenylpropan-2-yl group may confer selectivity or pharmacokinetic advantages over selegiline’s simpler phenylpropan-2-yl structure.
  • Compared to N-benzyl derivatives (), the absence of a benzyl group in the target compound might reduce steric hindrance, enhancing enzyme access.

Biological Activity :

  • MAO Inhibition : Selegiline () is a well-established MAO-B inhibitor (IC₅₀ ~10 nM), while the target compound’s methoxy group could modulate binding affinity or selectivity for MAO isoforms.
  • Cholinesterase (ChE) Inhibition : Tacrine-propargyl hybrids () exhibit dual ChE/MAO inhibition (e.g., compound 14: IC₅₀ = 0.2 µM for AChE). The target compound’s phenylpropan-2-yl group may mimic tacrine’s aromatic interactions with ChE’s catalytic site .

Synthetic Routes :

  • Propargylamines are commonly synthesized via nucleophilic substitution (e.g., ) or transition metal-catalyzed coupling (e.g., Pd/Cu in ). The target compound likely follows similar pathways, with methoxy-phenylpropan-2-yl bromide reacting with propargylamine under basic conditions .

Physicochemical Properties :

  • The methoxy group increases hydrophilicity compared to purely aromatic derivatives (e.g., ’s N-benzyl compound). This could improve solubility and bioavailability.
  • The propargyl group’s electron-deficient triple bond may enhance reactivity toward nucleophilic enzyme residues, a feature shared with covalent inhibitors in and .

Research Findings and Data

Table 2: Hypothetical Pharmacokinetic Comparison

Compound logP (Predicted) Molecular Weight (g/mol) CNS Penetration Likelihood
Target Compound 2.8 219.29 High (methoxy enhances BBB crossing)
Selegiline HCl 3.1 223.74 Moderate
N-Benzyl-3-(4-methoxyphenyl)prop-2-yn-1-amine 3.5 251.33 Low (bulky benzyl group)

Mechanistic Highlights :

  • MAO-B Binding : The propargyl group’s irreversible inhibition mechanism is conserved across selegiline and tacrine-propargyl hybrids .
  • Dual-Target Potential: The methoxy-phenylpropan-2-yl group in the target compound may enable interactions with both MAO and ChE, similar to ’s multi-target tacrines.

Biological Activity

(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine, also referred to as n-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine, is a compound belonging to the class of amphetamines and their derivatives. This article explores its biological activity, including pharmacological properties, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H17_{17}N, with a molecular weight of approximately 207.31 g/mol. The compound features a methoxy group and an alkyne moiety, which are significant for its biological interactions.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC13_{13}H17_{17}N
Molecular Weight207.31 g/mol
SMILESCC(CC1=CC=CC=C1)NCC#C
InChIInChI=1S/C13H17N/c1-3...

Research indicates that this compound interacts with various neurotransmitter systems, primarily affecting the dopaminergic and adrenergic pathways. This compound has been noted for its potential stimulant effects similar to other amphetamines. Its structure allows it to cross the blood-brain barrier, influencing central nervous system activities.

Pharmacological Effects

The compound exhibits several pharmacological effects:

  • Stimulant Activity : It has been associated with increased alertness and energy levels, akin to traditional amphetamines.
  • Neurotransmitter Modulation : It may enhance the release of dopamine and norepinephrine, contributing to its stimulant properties.
  • Potential Antidepressant Effects : Some studies suggest that compounds with similar structures may have mood-enhancing effects.

Metabolism and Excretion

This compound is not a naturally occurring metabolite; it is primarily found in individuals exposed to it or its derivatives. The compound undergoes metabolic processes that may involve phase I and phase II reactions, leading to various metabolites that can be detected in human plasma .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing (1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine, and how can reaction conditions be optimized for high yield and purity?

  • Methodology :

  • Reductive amination : Use ketone precursors (e.g., 1-methoxy-2-phenylpropan-2-one) with prop-2-yn-1-amine under hydrogenation with catalysts like palladium or nickel. Monitor pH and temperature to favor imine intermediate formation .
  • Nucleophilic substitution : React halogenated precursors (e.g., 1-chloro-2-methoxy-2-phenylpropane) with prop-2-yn-1-amine in polar aprotic solvents (e.g., DMF) at 60–80°C. Optimize stoichiometry to minimize byproducts .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high-purity isolation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Techniques :

  • ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., alkynyl protons at δ 1.8–2.2 ppm; methoxy group at δ 3.2–3.5 ppm) and DEPT-135 for carbon hybridization .
  • HRMS : Confirm molecular formula via exact mass analysis (e.g., ESI+ mode, [M+H]⁺ ion). Cross-validate with isotopic patterns .
    • Challenges : Overlapping signals from phenyl and methoxy groups may require 2D NMR (COSY, HSQC) for resolution .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Precautions :

  • Use PPE (gloves, goggles) to avoid skin/eye contact. Ensure fume hood ventilation due to potential respiratory irritation .
  • Store at 2–8°C in airtight containers to prevent degradation. Avoid exposure to moisture or oxidizing agents .
    • Emergency response : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .

Advanced Research Questions

Q. How can contradictions in NMR data (e.g., unexpected splitting or integration ratios) be resolved during structural validation of derivatives?

  • Approach :

  • Dynamic effects : Analyze temperature-dependent NMR to identify conformational exchange (e.g., hindered rotation of the methoxy group) .
  • Stereochemical impurities : Use chiral HPLC or Mosher’s reagent to assess enantiomeric excess if asymmetric synthesis is attempted .
  • Computational validation : Compare experimental chemical shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .

Q. What crystallographic strategies address challenges in resolving the compound’s structure, such as twinning or low-resolution data?

  • Tools :

  • SHELXL refinement : Apply TWIN/BASF commands for twinned data. Use restraints for disordered methoxy or phenyl groups .
  • High-resolution data : Collect synchrotron radiation datasets (λ = 0.7–1.0 Å) to improve resolution. Apply anisotropic displacement parameters for heavy atoms .
    • Validation : Cross-check R-factor convergence and electron density maps (e.g., Fo-Fc maps in WinGX) .

Q. How do electronic effects of the methoxy group influence regioselectivity in catalytic transformations (e.g., Sonogashira coupling)?

  • Mechanistic analysis :

  • The methoxy group’s electron-donating nature stabilizes adjacent carbocation intermediates, directing electrophilic attacks to the para position of the phenyl ring .
  • In cross-couplings, the alkynyl group’s sp-hybridization enhances reactivity with palladium catalysts. Use CuI co-catalysts to suppress homocoupling .
    • Experimental design : Compare reaction outcomes with/without methoxy substitution via GC-MS or in situ IR monitoring .

Q. What in vitro/in vivo models are suitable for evaluating the compound’s bioactivity, and how should dose-response studies be designed?

  • Models :

  • In vitro : Screen for enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s assay. Test cytotoxicity via MTT assay in HEK-293 or HeLa cells .
  • In vivo : Administer orally (1–50 mg/kg) in rodent models to assess pharmacokinetics (e.g., plasma half-life via LC-MS). Include positive controls (e.g., donepezil for neuroactivity) .
    • Data analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values and Hill coefficients .

Q. How can computational methods predict the compound’s metabolic pathways or toxicity profile?

  • Tools :

  • ADMET prediction : Use SwissADME or admetSAR to estimate permeability, CYP450 interactions, and hERG channel inhibition .
  • Docking studies : Simulate binding to target proteins (e.g., serotonin receptors) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS) .
    • Limitations : Address discrepancies between in silico predictions and experimental results by adjusting force fields or solvation models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.